molecular formula C15H13N B1652711 9H-Carbazole, 9-(1-methylethenyl)- CAS No. 159414-86-5

9H-Carbazole, 9-(1-methylethenyl)-

Cat. No.: B1652711
CAS No.: 159414-86-5
M. Wt: 207.27 g/mol
InChI Key: XQFUFUFIPNPISW-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-(1-methylethenyl)-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, optoelectronics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(1-methylethenyl)- typically involves the alkylation of carbazole with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where carbazole reacts with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 9H-Carbazole, 9-(1-methylethenyl)- may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-Carbazole, 9-(1-methylethenyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hydrogenated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the carbazole moiety. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carbazole-9-one and other oxidized derivatives.

    Reduction: Formation of hydrogenated carbazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Chemistry: 9H-Carbazole, 9-(1-methylethenyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with enhanced electronic and optical properties.

Biology: The compound has shown potential in biological applications, including as a fluorescent probe for detecting biomolecules and as a precursor for the synthesis of biologically active molecules.

Medicine: Derivatives of 9H-Carbazole, 9-(1-methylethenyl)- have been investigated for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-(1-methylethenyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the 1-methylethenyl group can enhance the compound’s binding affinity and specificity for these targets. In optoelectronic applications, the compound’s electronic structure allows for efficient charge transport and light emission.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound without the 1-methylethenyl group.

    9H-Carbazole, 9-methyl-: A derivative with a methyl group at the 9-position.

    9H-Carbazole, 9-ethyl-: A derivative with an ethyl group at the 9-position.

Comparison: 9H-Carbazole, 9-(1-methylethenyl)- is unique due to the presence of the 1-methylethenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity, stability, and potential applications compared to its analogs. For example, the 1-methylethenyl group can improve the compound’s solubility in organic solvents and its ability to participate in polymerization reactions.

Properties

IUPAC Name

9-prop-1-en-2-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFUFUFIPNPISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367063
Record name 9H-Carbazole, 9-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159414-86-5
Record name 9H-Carbazole, 9-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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